N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in several studies.
Scientific Research Applications
Electrochemical Sensing
The compound’s bidentate Schiff base ligand, HL = N-(2-hydroxy-1-naphthylidene)-2-methyl aniline , forms a mononuclear Cu(II) complex, [CuL2] . This complex was synthesized and characterized using various techniques, including FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis . The nano-sized [CuL2] was employed as an electrochemical sensor for detecting 2-phenylphenol . Key findings include:
- Real-World Application : The sensor successfully detected 2-phenylphenol in lemon rind, orange rind, and water samples with satisfactory recovery .
Antimicrobial Potential
While not directly related to the compound, it’s worth noting that certain derivatives containing similar structural motifs have shown good antimicrobial potential. For instance, compounds 1a and 1b demonstrated antimicrobial activity .
Anti-Inflammatory and Analgesic Activities
Although not specifically studied for this compound, related indole derivatives have exhibited anti-inflammatory and analgesic properties. Notably, compounds 42 and 43 showed promising results, along with low ulcerogenic indices compared to standard drugs .
Unusual Fluorescence Mechanism
The compound’s excited-state intramolecular proton transfer (ESIPT) fluorescence mechanism is intriguing. The tautomeric transitions between different states contribute to its unique fluorescence behavior .
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c1-13-6-2-4-9(13)10(14)8-12-18(15,16)11-5-3-7-17-11/h2-7,10,12,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABDGHLTSXZQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide |
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